molecular formula C12H18O2 B2650378 3-[4-(Propan-2-yloxy)phenyl]propan-1-ol CAS No. 365572-36-7

3-[4-(Propan-2-yloxy)phenyl]propan-1-ol

Cat. No.: B2650378
CAS No.: 365572-36-7
M. Wt: 194.274
InChI Key: OINFBDTYTOUBIM-UHFFFAOYSA-N
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Description

Contextual Significance of Aromatic Ether Alcohols in Advanced Chemical Synthesis

Aromatic ether alcohols are significant scaffolds in organic synthesis due to the distinct reactivity of their constituent functional groups. The aromatic ring serves as a rigid, planar core that can be functionalized through electrophilic substitution reactions. Aromatic moieties are common in pharmaceuticals, offering a stable structure for binding to biological targets.

The ether group is generally stable and unreactive towards many reagents, making it an excellent choice for a protecting group or a stable linker. purdue.edu In medicinal chemistry, phenol ethers are often used as substituents that can accept hydrogen bonds but not donate them. wikipedia.org This property can improve the bioavailability of drug candidates by increasing their hydrophobicity compared to the corresponding phenols. wikipedia.org

The primary alcohol is a versatile functional group that can be readily oxidized to an aldehyde or a carboxylic acid, or converted into other functionalities such as esters, ethers, and alkyl halides. This reactivity makes the alcohol group a key handle for elaboration into more complex molecular architectures. The presence of these three distinct functional domains within a single molecule provides synthetic chemists with a platform for diverse chemical transformations.

Historical Trajectories in the Synthesis and Transformation of Related Phenolic Derivatives

The synthesis of phenolic derivatives has a rich history. Phenol ethers, for instance, can be synthesized through the acid-catalyzed condensation of a phenol and an alcohol. wikiwand.comoup.com However, a more common and often higher-yielding method is the Williamson ether synthesis. wikipedia.org This reaction involves the conversion of a phenol to its corresponding phenoxide ion with a strong base, which then acts as a nucleophile to displace a halide from an alkyl halide, forming the ether linkage. wikipedia.org For the synthesis of bis-aryl ethers, where the Williamson synthesis is not applicable, the Ullmann condensation, which uses a copper-based catalyst, can be employed. wikipedia.org

Historically, the development of methods to create phenolic ethers has been crucial. For instance, anisole, the simplest phenol ether, is a precursor for perfumes and pharmaceuticals. wikipedia.org More complex derivatives like vanillin and ethylvanillin are widely used in flavorings. wikipedia.org The ability to selectively modify the hydroxyl group of phenols while preserving other functionalities has been a cornerstone of synthetic organic chemistry, enabling the construction of a vast array of complex molecules. Patents from several decades ago describe processes for producing phenolic ethers by reacting phenols with alkyl halides or sulfates in the presence of amidine catalysts. google.com

Structural Attributes and Conformational Analysis in the Context of Substituted Phenylpropanols

The structure of 3-[4-(propan-2-yloxy)phenyl]propan-1-ol consists of a central benzene (B151609) ring substituted at the 1 and 4 positions. One substituent is the flexible n-propanol chain (-CH₂CH₂CH₂OH), and the other is the isopropoxy group (-OCH(CH₃)₂). The properties of the parent compound, 3-phenylpropan-1-ol, provide a useful reference for understanding the basic structural framework. nist.govnist.gov

Table 1: Physicochemical Properties of 3-Phenylpropan-1-ol
PropertyValue
Molecular FormulaC₉H₁₂O
Molecular Weight136.191 g/mol
Boiling Point119-121 °C / 12 mmHg
Melting Point-18 °C
Density1.001 g/mL at 20 °C

The conformational freedom of this molecule is primarily determined by the rotation around several single bonds: the C-O bonds of the ether and alcohol, and the C-C bonds of the propanol (B110389) chain and its connection to the aromatic ring. Studies on the closely related 3-phenylpropanol have shown that it exists in multiple conformations, even in a jet-cooled environment. rsc.org The stability of these conformers is influenced by van der Waals interactions. rsc.org

For substituted phenylpropanols, the bulky groups attached to the phenyl ring will orient themselves to minimize steric hindrance. The substitution on the proline ring, for example, is known to impose additional steric and stereoelectronic effects that can modulate conformational equilibria. nih.govnih.gov In the case of this compound, the flexible propanol chain and the isopropoxy group will adopt conformations that maximize their separation in space to reduce steric strain. The specific rotational barriers and preferred dihedral angles can be investigated using techniques like 2D EXSY NMR spectroscopy and confirmed through computational DFT calculations, as has been done for similarly substituted aromatic compounds. mdpi.com

Properties

IUPAC Name

3-(4-propan-2-yloxyphenyl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-10(2)14-12-7-5-11(6-8-12)4-3-9-13/h5-8,10,13H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OINFBDTYTOUBIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 4 Propan 2 Yloxy Phenyl Propan 1 Ol and Its Direct Precursors

Established Synthetic Routes and Reaction Pathways

The synthesis of 3-[4-(propan-2-yloxy)phenyl]propan-1-ol can be approached through various strategic disconnections, leading to distinct reaction pathways. The following sections detail two prominent methodologies, highlighting the key transformations and intermediates involved.

Multi-Step Synthesis via Aldehyde Intermediates

This synthetic strategy identifies 3-[4-(propan-2-yloxy)phenyl]propanal as a key aldehyde intermediate. The formation of this aldehyde and its subsequent conversion to the target primary alcohol are the core steps of this pathway.

The construction of the carbon skeleton for the aldehyde intermediate can be effectively achieved using a Grignard reaction. A plausible approach involves the conjugate (1,4-addition) reaction of a suitable Grignard reagent with an α,β-unsaturated aldehyde.

Specifically, the Grignard reagent, 4-isopropoxyphenylmagnesium bromide, is prepared from the corresponding aryl halide, 4-bromo-isopropoxybenzene, and magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF). mnstate.edusigmaaldrich.com This organometallic species then serves as a potent nucleophile.

The addition of this Grignard reagent to acrolein (prop-2-enal) results in the formation of the desired aldehyde, 3-[4-(propan-2-yloxy)phenyl]propanal, after an aqueous workup. This reaction extends the carbon chain by three carbons in a single step, directly installing the propanal moiety onto the phenyl ring.

Table 1: Grignard Reaction for Aldehyde Intermediate Synthesis

Step Reactant 1 Reactant 2 Reagents/Solvents Product
1 4-Bromo-isopropoxybenzene Magnesium (Mg) Anhydrous Diethyl Ether or THF 4-Isopropoxyphenylmagnesium bromide

Once the aldehyde intermediate, 3-[4-(propan-2-yloxy)phenyl]propanal, is synthesized, the final step is the reduction of the aldehyde functional group to a primary alcohol. This is a standard and high-yielding transformation in organic synthesis. google.compherobase.com

Several reducing agents can be employed for this purpose. Sodium borohydride (NaBH₄) is a mild and selective reagent commonly used for reducing aldehydes and ketones, typically in an alcoholic solvent such as methanol (B129727) or ethanol (B145695). For a more potent option, lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent provides a very effective reduction, although it requires more careful handling due to its higher reactivity. vedantu.com Catalytic hydrogenation, using hydrogen gas (H₂) with a metal catalyst like palladium on carbon (Pd/C) or Raney nickel, is another effective industrial method. google.com

Table 2: Reduction of Aldehyde to Primary Alcohol

Method Reducing Agent(s) Solvent(s) Product
Borohydride Reduction Sodium Borohydride (NaBH₄) Methanol or Ethanol This compound
Hydride Reduction Lithium Aluminum Hydride (LiAlH₄) Diethyl Ether or THF This compound

Approaches Initiating from Halogenated Propiophenones

An alternative synthetic strategy begins with a commercially available halogenated propiophenone. This pathway involves first introducing the isopropoxy group via nucleophilic substitution, followed by a series of transformations to reduce the ketone and extend the carbon chain to form the target primary alcohol.

This initial step involves a nucleophilic aromatic substitution (SₙAr) reaction to replace a halogen on the aromatic ring with the desired isopropoxy group. masterorganicchemistry.com The starting material is typically a 4'-halogenated propiophenone, such as 4'-fluoropropiophenone or 4'-chloropropiophenone. The presence of the electron-withdrawing propiophenone group para to the halogen activates the ring for nucleophilic attack.

The reaction is carried out by treating the halogenated propiophenone with sodium isopropoxide, which is generated by reacting isopropyl alcohol with a strong base like sodium hydride (NaH). The isopropoxide ion acts as the nucleophile, displacing the halide ion to form 4'-isopropoxypropiophenone. masterorganicchemistry.com

Table 3: Nucleophilic Aromatic Substitution Reaction

Starting Material Reagents Solvent Product
4'-Fluoropropiophenone Sodium Isopropoxide (from Isopropyl alcohol and NaH) Isopropyl Alcohol or DMF 4'-Isopropoxypropiophenone

The conversion of 4'-isopropoxypropiophenone to this compound is a multi-step process that fundamentally alters the carbon skeleton's functionalization. Though summarized as "Carbonyl Reduction for Alcohol Generation," this involves more than a simple reduction of the ketone.

Reduction to Secondary Alcohol: The ketone is first reduced to a secondary alcohol using a standard reducing agent like sodium borohydride (NaBH₄) to yield 1-[4-(propan-2-yloxy)phenyl]propan-1-ol.

Dehydration to Alkene: The resulting secondary alcohol is then subjected to acid-catalyzed dehydration. Treatment with a strong acid such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) and heat removes a molecule of water, creating an alkene, primarily 1-[4-(propan-2-yloxy)phenyl]prop-1-ene.

Hydroboration-Oxidation to Primary Alcohol: The final step is an anti-Markovnikov hydration of the alkene to yield the desired primary alcohol. This is achieved through a two-step hydroboration-oxidation sequence. The alkene is first treated with a borane reagent, such as borane-tetrahydrofuran complex (BH₃·THF), followed by oxidation with hydrogen peroxide (H₂O₂) in a basic aqueous solution (e.g., NaOH). This sequence adds a hydroxyl group to the terminal carbon of the double bond, yielding the final product, this compound.

Table 4: Conversion of Propiophenone to Primary Alcohol

Step Starting Material Reagents Product
1 4'-Isopropoxypropiophenone NaBH₄, Methanol 1-[4-(Propan-2-yloxy)phenyl]propan-1-ol
2 1-[4-(Propan-2-yloxy)phenyl]propan-1-ol H₂SO₄ (conc.), Heat 1-[4-(Propan-2-yloxy)phenyl]prop-1-ene

Table of Mentioned Compounds

Compound Name
This compound
3-[4-(Propan-2-yloxy)phenyl]propanal
4-Isopropoxyphenylmagnesium bromide
4-Bromo-isopropoxybenzene
Acrolein (Prop-2-enal)
4'-Fluoropropiophenone
4'-Chloropropiophenone
Isopropyl Alcohol
Sodium Isopropoxide
4'-Isopropoxypropiophenone
1-[4-(Propan-2-yloxy)phenyl]propan-1-ol

Phenol Alkylation and Subsequent Chain Elongation

A foundational approach to synthesizing the target molecule involves a two-stage process: initial O-alkylation of a phenolic precursor followed by the introduction of the propanol (B110389) side chain.

This strategy begins with the alkylation of 4-hydroxybenzaldehyde or a related phenol derivative. The phenoxide, generated by treating the phenol with a suitable base such as potassium carbonate or sodium hydride, acts as a nucleophile. It reacts with an isopropyl halide (e.g., 2-bromopropane) to form the characteristic isopropoxy ether linkage. This Williamson ether synthesis is a robust and widely used method for preparing aryl ethers.

Following the successful formation of the 4-(propan-2-yloxy)phenyl moiety, the next stage is to elongate the chain by adding a three-carbon unit. If starting from 4-(propan-2-yloxy)benzaldehyde, a Wittig reaction with an appropriate phosphorane followed by reduction, or a Grignard reaction using a two-carbon nucleophile like ethylmagnesium bromide followed by dehydration and hydroboration-oxidation, could install the propanol side chain. Alternatively, starting with 4-(propan-2-yloxy)benzene, a Friedel-Crafts acylation with 3-chloropropionyl chloride would introduce a 3-chloropropiophenone intermediate, which can then be reduced to the desired alcohol.

Advanced Catalytic Approaches in Synthesis

Modern organic synthesis heavily relies on catalytic methods to improve efficiency and selectivity. Several advanced catalytic strategies are applicable for the construction of this compound.

Palladium-Catalyzed Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. nih.govnih.gov A plausible route to the target compound involves the Suzuki-Miyaura coupling. This would typically involve the reaction of an aryl halide, such as 1-bromo-4-(propan-2-yloxy)benzene, with a suitable organoboron reagent like 3-(dihydroxyboryl)propan-1-ol or its protected equivalent. The reaction is catalyzed by a palladium(0) complex, often generated in situ, in the presence of a base.

Another relevant palladium-catalyzed method is the Heck reaction, where an aryl halide is coupled with an alkene. For this synthesis, 1-bromo-4-(propan-2-yloxy)benzene could be reacted with allyl alcohol. The resulting product could then be hydrogenated to yield the saturated propanol side chain. The choice of ligands, base, and solvent is critical for optimizing the yield and selectivity of these cross-coupling reactions. researchgate.net

Reaction Type Aryl Component Coupling Partner Catalyst System Key Features
Suzuki-Miyaura1-Bromo-4-(propan-2-yloxy)benzene3-(Dihydroxyboryl)propan-1-olPd(0) complex (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)High functional group tolerance; mild reaction conditions.
Heck Reaction1-Bromo-4-(propan-2-yloxy)benzeneAllyl alcoholPd(OAc)₂, Ligand (e.g., PPh₃), Base (e.g., Et₃N)Forms C-C bond with an alkene; requires subsequent reduction.

Friedel-Crafts Alkylation Protocols for Arylpropanols

The Friedel-Crafts reaction is a classic method for attaching substituents to an aromatic ring. wikipedia.org While direct Friedel-Crafts alkylation with a 3-halopropanol can be problematic due to carbocation rearrangements and polyalkylation, the Friedel-Crafts acylation offers a more reliable alternative. libretexts.orgorganic-chemistry.org

In this approach, isopropyl phenyl ether (anisole analogue) is acylated with an acylating agent such as 3-chloropropionyl chloride or succinic anhydride in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). wikipedia.org This electrophilic aromatic substitution reaction typically occurs at the para position due to the ortho,para-directing nature of the isopropoxy group. The acylation yields a ketone intermediate, 3-chloro-1-[4-(propan-2-yloxy)phenyl]propan-1-one.

The resulting ketone is less reactive than the starting material, which conveniently prevents further acylation. libretexts.org The final step involves the reduction of both the ketone and the alkyl chloride. A Wolff-Kishner or Clemmensen reduction can be employed to reduce the carbonyl group to a methylene group, while the chloro group can be removed via hydrogenolysis to afford the final propanol.

Reaction Scheme: Friedel-Crafts Acylation Route

Acylation: Isopropyl phenyl ether + 3-Chloropropionyl chloride --(AlCl₃)--> 3-chloro-1-[4-(propan-2-yloxy)phenyl]propan-1-one

Reduction: The ketone intermediate is reduced to this compound using a suitable reducing agent (e.g., NaBH₄ for the ketone followed by hydrogenolysis for the chloride).

Base-Catalyzed and Phase-Transfer-Catalyzed Reactions

Base-catalyzed reactions, particularly those enhanced by phase-transfer catalysis (PTC), provide an efficient and often milder alternative for synthesis. crdeepjournal.orgiajpr.com PTC is especially useful for reactions involving reactants in immiscible phases, such as an aqueous solution of a base and an organic solution of the substrate. fzgxjckxxb.com

For the synthesis of the isopropoxy moiety, PTC can facilitate the Williamson ether synthesis between 4-hydroxy-substituted phenylpropane and 2-bromopropane using an aqueous base like sodium hydroxide and a phase-transfer catalyst such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide). acsgcipr.org The catalyst transports the hydroxide or phenoxide ion into the organic phase, accelerating the reaction. fzgxjckxxb.combiomedres.us

PTC can also be applied for C-alkylation. For instance, a compound like 4-(propan-2-yloxy)phenylacetonitrile could be deprotonated at the benzylic position by a strong base under PTC conditions, and the resulting carbanion could be reacted with an epoxide or a haloethanol to build the propanol side chain. The mild conditions and use of inexpensive bases are significant advantages of this methodology. crdeepjournal.org

Catalyst Type Example Role in Synthesis Advantages
Quaternary Ammonium SaltTetrabutylammonium Bromide (TBAB)Facilitates transport of anions (e.g., OH⁻, RO⁻) across phase boundaries.Mild conditions, use of aqueous bases, increased reaction rates. crdeepjournal.orgacsgcipr.org
Crown Ether18-Crown-6Solubilizes alkali metal cations in organic solvents, enhancing anion reactivity.High efficiency for specific cation-anion pairs.

Green Chemistry Principles in Synthetic Route Design

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org This is particularly important in the pharmaceutical and fine chemical industries, where solvent use and waste generation are significant concerns. nd.edujddhs.com The synthesis of aromatic alcohols like this compound can be made more sustainable by applying these principles.

Solvent Selection and Optimization for Environmentally Benign Syntheses

Solvents account for the vast majority of mass in a typical chemical reaction and are a primary source of waste. acs.org Traditional solvents such as chlorinated hydrocarbons (e.g., dichloromethane) and polar aprotic solvents (e.g., dimethylformamide) are often toxic and difficult to dispose of. Green chemistry promotes the use of safer, more environmentally benign alternatives. jddhs.com

For syntheses involving aromatic alcohols, greener solvent choices include:

Water: An ideal green solvent as it is non-toxic, non-flammable, and readily available. mdpi.com While the low solubility of many organic compounds can be a challenge, techniques like using co-solvents or phase-transfer catalysts can overcome this. mdpi.com

Bio-based Solvents: Solvents derived from renewable resources, such as ethanol, ethyl lactate, and 2-methyltetrahydrofuran (2-MeTHF), are becoming increasingly popular replacements for petroleum-derived solvents. mdpi.com

Supercritical Fluids: Supercritical CO₂ is an excellent green solvent that is non-toxic, non-flammable, and can be easily removed and recycled by adjusting pressure and temperature.

Table 3: Comparison of Traditional vs. Green Solvents

Traditional Solvent Green Alternative(s) Key Hazards of Traditional Solvent
Benzene (B151609) Toluene, Cyclopentyl methyl ether (CPME) Carcinogenic, Volatile Organic Compound (VOC)
Dichloromethane 2-Methyltetrahydrofuran (2-MeTHF), Ethyl acetate Suspected carcinogen, VOC
Dimethylformamide (DMF) N,N'-Dimethylpropyleneurea (DMPU), Water, Ethanol Reproductive toxicity, VOC

Catalyst Development and Recyclability in Preparation Pathways

Catalysts are fundamental to green chemistry as they allow reactions to proceed with higher efficiency and lower energy consumption. A key goal is the development of recyclable catalysts, which minimizes waste and reduces costs. The reduction of a ketone or aldehyde precursor to an aromatic alcohol is a prime example where catalyst choice impacts sustainability.

While homogeneous catalysts are often highly active and selective, their separation from the product mixture can be difficult, leading to product contamination and loss of the expensive catalyst. Heterogeneous catalysts, which exist in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture), offer a solution. pharmafeatures.com

Examples of recyclable catalysts for alcohol synthesis include:

Supported Metal Catalysts: Noble metals like palladium, platinum, or ruthenium supported on solid materials like activated carbon, silica, or ceria can be used for hydrogenation reactions. These catalysts are easily recovered by simple filtration and can be reused for multiple cycles. researchgate.net

Metal-Organic Frameworks (MOFs): These are crystalline materials with a high surface area that can be designed to have specific catalytic sites. Their solid nature makes them easily recyclable. acs.org

Electrochemical Systems: Recent advances have shown that aldehydes and ketones can be reduced to alcohols electrochemically using water as the hydrogen source. The electrodes and electrolytes in these systems can often be recycled. nih.govacs.org

Solid-State Synthesis Applications for Aromatic Alcohols

Performing chemical reactions in the solid state or under solvent-free conditions is a cornerstone of green chemistry, as it can dramatically reduce waste, energy use, and the need for purification. pharmafeatures.comcdnsciencepub.com

Mechanochemistry: This technique involves using mechanical force, such as grinding or milling, to induce chemical reactions between solid reactants. acs.orgresearchgate.net By eliminating the need for bulk solvents, mechanochemistry can lead to higher reaction rates and different product selectivities compared to solution-phase chemistry. The synthesis of alcohols via the reduction of solid ketones or the reaction of aldehydes with organometallic reagents has been successfully demonstrated under solvent-free grinding conditions. cdnsciencepub.comcmu.edu

Solvent-Free Thermal Reactions: In some cases, liquid or solid reactants can be heated together without any solvent. pharmafeatures.com For example, the radical coupling of aromatic alcohols to form more complex structures has been achieved under transition-metal-free and solvent-free (or minimal solvent) conditions, showcasing a highly atom-economical approach. nih.govchalmers.se These methods simplify workup procedures and significantly lower the environmental impact of the synthesis. cdnsciencepub.com

Optimization of Reaction Conditions and Yield Enhancement Strategies

The efficient synthesis of this compound and its immediate precursors relies heavily on the meticulous optimization of reaction conditions. Key parameters such as temperature, pressure, and reactant stoichiometry are critical in directing the reaction towards the desired product, maximizing yield, and minimizing the formation of impurities. Strategies for yield enhancement also encompass the selection of appropriate catalysts and solvents, as well as robust methods for product isolation and purification.

Temperature and pressure are fundamental physical parameters that significantly influence the rate and selectivity of chemical reactions. In the synthesis of phenylpropanol derivatives, controlling these variables is essential for achieving desired outcomes.

Temperature: Reaction temperature directly affects the kinetic energy of molecules, influencing the frequency and energy of collisions. For many organic transformations, including hydrogenations and alkylations relevant to the synthesis of this compound, an optimal temperature range exists. For instance, in related syntheses of phenyl-substituted alcohols, reaction temperatures are often maintained between 50°C and 150°C google.com. Exceeding the optimal temperature can lead to undesirable side reactions, such as dehydration or decomposition. It is known that primary alcohols can begin to dehydrate at temperatures around 170°C to 180°C sciencemadness.org. Conversely, temperatures that are too low may result in impractically slow reaction rates. The choice of temperature can also dictate product selectivity; in the catalytic hydrogenation of furfural, a model for substrate reduction, varying the temperature from 60°C to 130°C shifts the primary product from furfuryl alcohol to cyclopentanone mdpi.com.

Pressure: Pressure is a particularly crucial parameter in reactions involving gases, such as catalytic hydrogenation, a common method for synthesizing saturated alcohols from unsaturated precursors like cinnamaldehyde (B126680) derivatives. The hydrogenation of cinnamaldehyde to 3-phenylpropan-1-ol is typically conducted under hydrogen pressures ranging from 1 to 100 bar, with a preferred range of 10 to 50 bar google.com. Increased hydrogen pressure generally increases the concentration of dissolved hydrogen, thereby accelerating the rate of hydrogenation. However, excessively high pressures may not always be beneficial and can increase the risk of over-reduction, such as the saturation of the aromatic ring, leading to undesired by-products like 3-cyclohexylpropan-1-ol google.com. The optimal pressure is therefore a balance between achieving a practical reaction rate and maintaining high selectivity for the desired product.

Table 1: Influence of Temperature and Pressure on Related Phenylpropanol Syntheses
Reaction TypeParameterTypical RangeEffect on ReactionReference
Alkylation to form Phenylpropanol PrecursorsTemperature50°C - 150°C (Optimal: 60°C - 100°C)Controls reaction rate and conversion of starting material. google.com
Catalytic Hydrogenation of CinnamaldehydePressure1 - 100 bar (Optimal: 10 - 50 bar)Affects reaction rate and can influence selectivity, preventing over-reduction of the aromatic ring. google.com
Alcohol Dehydration (Side Reaction)Temperature>170°CCan lead to the formation of alkene impurities. sciencemadness.org
Catalytic Hydrogenation (Selectivity)Temperature60°C - 130°CCan shift the major product from the desired alcohol to other reduced species. mdpi.com

The precise control of stoichiometry—the quantitative relationship between reactants and products—is paramount for maximizing product yield and minimizing waste. Reagent loading, which includes the amounts of reactants, catalysts, and other additives, must be carefully optimized for each specific synthetic step.

In syntheses analogous to that of this compound, the molar ratios of reactants are critical. For example, in the reduction of 4-phenyl-m-dioxane to 3-phenyl-1-propanol, a specific molar ratio of the dioxane substrate to reagents like 1-butanol and sodium is employed to ensure the reaction proceeds to completion orgsyn.org. Overloading one reagent can lead to side reactions or complicate the purification process, while insufficient loading can result in incomplete conversion of the starting material.

Catalyst loading is another key variable. In reactions such as alkylations or catalytic additions, the amount of catalyst can significantly impact the reaction rate and efficiency. For the synthesis of phenyl-substituted alcohols, a strong acid catalyst might be used in a quantity of 1 to 5 times the weight of the alcohol substrate google.com. In highly selective reactions, such as the enantioselective addition of diethylzinc to benzaldehyde, the catalyst may be used in much smaller, truly catalytic amounts (e.g., ~2 mol%) relative to the substrate orgsyn.org. The optimization of catalyst loading is a balance between achieving a desirable reaction rate and the economic and environmental costs associated with the catalyst. Similarly, in ether synthesis reactions, optimizing the equivalents of the alkylating agent and the base is crucial for driving the reaction to completion and achieving high yields plos.org.

Table 2: Examples of Stoichiometric Ratios in Related Syntheses
ReactionReactant 1Reactant 2Catalyst/BaseMolar/Weight Ratio ExampleReference
Reduction of 4-phenyl-m-dioxane4-phenyl-m-dioxane1-butanolSodium1 mole : 2.1 moles : 3.65 g atoms orgsyn.org
Alkylation of 3-phenylpropanol3-phenylpropanolAlkylating AgentPhosphoric Acid1 part alcohol : 1-5 parts acid (by weight) google.com
Enantioselective AlkylationBenzaldehydeDiethylzinc(2S)-DAIB~50 parts substrate : 1 part catalyst orgsyn.org
Ether SynthesisPhenol derivativePropargyl bromideK₂CO₃1 part phenol : 1.2 eq. bromide : 3.5 eq. base plos.org

Following the completion of the reaction, a series of isolation and purification steps are necessary to separate the desired this compound from unreacted starting materials, catalysts, solvents, and by-products. The choice of technique depends on the physical and chemical properties of the target compound and the impurities present.

Liquid-Liquid Extraction and Washing: A common first step in the workup procedure involves quenching the reaction mixture, often with an aqueous solution, followed by liquid-liquid extraction. The crude product is partitioned between an organic solvent (like ether or ethyl acetate) and an aqueous layer. This process separates the organic-soluble product from water-soluble impurities. The organic layer is often washed successively with acidic solutions, basic solutions (e.g., dilute sodium hydroxide), water, and brine (saturated sodium chloride solution) to remove residual reagents and by-products orgsyn.orgorgsyn.org. For instance, an alkaline water extraction can be used to purify 3-phenylpropan-1-ol google.com.

Drying and Solvent Removal: After extraction and washing, the organic solution containing the product is dried over an anhydrous drying agent, such as sodium sulfate or magnesium sulfate, to remove dissolved water orgsyn.org. The solvent is then removed, typically using a rotary evaporator under reduced pressure.

Distillation: For liquid products like this compound, distillation is a highly effective purification method. Distillation under reduced pressure (vacuum distillation) is frequently employed to purify high-boiling-point compounds that might decompose at their atmospheric boiling points google.comorgsyn.org. Specialized equipment, such as a Kugelrohr apparatus, can be used for distilling small quantities of material at high vacuum orgsyn.org.

Chromatography: When distillation is insufficient to separate the product from impurities with similar boiling points, column chromatography is a powerful alternative. Flash chromatography, which uses pressure to speed up the separation, is widely used. The crude mixture is passed through a stationary phase, such as silica gel, and a mobile phase (a solvent or mixture of solvents) is used to elute the components at different rates based on their polarity, allowing for their separation researchgate.net.

Recrystallization: If the final product is a solid at room temperature, or if a precursor is solid, recrystallization can be an excellent method for achieving high purity. This technique involves dissolving the crude solid in a hot solvent and allowing it to cool slowly, whereupon the desired compound crystallizes out, leaving impurities behind in the solution researchgate.net.

Chemical Transformations and Reactivity Profiles of 3 4 Propan 2 Yloxy Phenyl Propan 1 Ol

Oxidation Reactions of the Primary Alcohol Functionality

The primary alcohol group of 3-[4-(propan-2-yloxy)phenyl]propan-1-ol can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. wikipedia.orglibretexts.org

Formation of Aldehyde and Carboxylic Acid Derivatives

The controlled oxidation of this compound results in the formation of 3-[4-(propan-2-yloxy)phenyl]propanal. This transformation requires mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Conversely, the use of strong oxidizing agents will convert the primary alcohol directly to 3-[4-(propan-2-yloxy)phenyl]propanoic acid. In this case, the initially formed aldehyde is further oxidized in the reaction medium. libretexts.orgbrainly.in

The aldehyde, 3-[4-(propan-2-yloxy)phenyl]propanal, can also be oxidized to the corresponding carboxylic acid using molecular oxygen, sometimes without the need for a catalyst, particularly at elevated temperatures. google.com

Selective Oxidation Protocols

Achieving a selective oxidation to the aldehyde is a common objective in organic synthesis. A variety of reagents and protocols have been developed for this purpose. For instance, the use of N-chlorosuccinimide (NCS) in the presence of a catalytic amount of 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) provides an efficient method for the selective oxidation of primary alcohols to aldehydes without significant over-oxidation. acs.org This system is highly chemoselective for primary alcohols. acs.org Other common reagents for this selective transformation include pyridinium chlorochromate (PCC) and Dess-Martin periodinane. wikipedia.org

For the conversion to the carboxylic acid, stronger oxidizing agents are typically employed. A common laboratory-scale method involves the use of potassium dichromate (K₂Cr₂O₇) in the presence of sulfuric acid. brainly.in

Table 1: Oxidation Reactions of this compound
ProductReagents and ConditionsReaction Type
3-[4-(Propan-2-yloxy)phenyl]propanalN-Chlorosuccinimide, TEMPO (cat.), CH₂Cl₂, aqueous buffer (pH 8.6)Selective Aldehyde Synthesis
3-[4-(Propan-2-yloxy)phenyl]propanoic acidK₂Cr₂O₇, H₂SO₄, heatCarboxylic Acid Synthesis

Derivatization and Functionalization of the Hydroxyl Group

The hydroxyl group of this compound is a versatile functional handle for further molecular modifications through derivatization and functionalization reactions.

Esterification Reactions

Ester derivatives of this compound can be synthesized through reaction with carboxylic acids or their derivatives. The Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method. chemguide.co.uk The reaction is reversible, and to drive it towards the product, it is often necessary to remove the water formed during the reaction. chemguide.co.uk

A more efficient method for esterification involves the reaction of the alcohol with an acid anhydride or an acyl chloride. uhcl.edulibretexts.org These reactions are generally faster and not reversible. For example, the reaction with acetic anhydride yields 3-[4-(propan-2-yloxy)phenyl]propyl acetate. nist.gov

Table 2: Esterification of this compound
ReactantReagents and ConditionsProduct
Acetic AcidH₂SO₄ (cat.), heat3-[4-(Propan-2-yloxy)phenyl]propyl acetate
Acetic AnhydridePyridine or other base, room temperature or gentle heat3-[4-(Propan-2-yloxy)phenyl]propyl acetate

Etherification Strategies

The hydroxyl group can be converted into an ether linkage through various etherification strategies. The Williamson ether synthesis is a widely used method, which involves the deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution with an alkyl halide. khanacademy.orgyoutube.comwikipedia.org For example, treatment of this compound with a strong base like sodium hydride, followed by reaction with methyl iodide, would yield 1-(3-methoxypropyl)-4-(propan-2-yloxy)benzene. This reaction proceeds via an Sₙ2 mechanism and is most effective with primary alkyl halides. wikipedia.orgmasterorganicchemistry.com

Protection and Deprotection Methodologies

In multi-step syntheses, it is often necessary to temporarily block the reactivity of the primary alcohol. This is achieved by converting it into a less reactive functional group, known as a protecting group. openochem.org Silyl (B83357) ethers are among the most common protecting groups for alcohols due to their ease of installation and removal under mild and specific conditions. wikipedia.orgmasterorganicchemistry.com

The alcohol can be protected by reacting it with a silyl chloride, such as tert-butyldimethylsilyl chloride (TBSCl), in the presence of a base like imidazole. organic-chemistry.org The resulting tert-butyldimethylsilyl ether is stable to a wide range of reaction conditions. masterorganicchemistry.com

Deprotection, or the removal of the silyl group to regenerate the alcohol, is typically achieved using a source of fluoride ions, such as tetra-n-butylammonium fluoride (TBAF), due to the high strength of the silicon-fluoride bond. masterorganicchemistry.comgelest.com Acidic conditions can also be used for the removal of some silyl ethers. gelest.com

Table 3: Protection and Deprotection of the Hydroxyl Group
ProcessReagents and ConditionsFunctional Group Transformation
Protection (Silylation)tert-Butyldimethylsilyl chloride (TBSCl), Imidazole, DMF-OH → -OTBS
Deprotection (Desilylation)Tetra-n-butylammonium fluoride (TBAF), THF-OTBS → -OH

Transformations Involving the Aromatic Ring System

The benzene (B151609) ring in this compound is substituted with two electron-donating groups: a propan-2-yloxy (isopropoxy) group and a 3-hydroxypropyl group. Both groups activate the ring towards electrophilic attack and direct incoming electrophiles to the ortho and para positions relative to themselves. msu.edulibretexts.org The isopropoxy group is a stronger activating group than the alkyl chain, and its directing effect is therefore dominant. Given that the two substituents are para to each other, the positions ortho to the isopropoxy group (and meta to the 3-hydroxypropyl group) are the most likely sites for substitution.

Common SEAr reactions applicable to this molecule include:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro (-NO₂) group onto the ring. The nitronium ion (NO₂⁺) acts as the electrophile.

Halogenation: Treatment with a halogen (e.g., Br₂ or Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) results in the substitution of a hydrogen atom with a halogen.

Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄/SO₃) introduces a sulfonic acid (-SO₃H) group.

Friedel-Crafts Acylation/Alkylation: These reactions introduce acyl (-COR) or alkyl (-R) groups, respectively, using an acyl halide or alkyl halide and a Lewis acid catalyst. wikipedia.org

The regioselectivity is primarily controlled by the strongly activating isopropoxy group, directing substitution to the positions ortho to it. However, the steric bulk of the isopropoxy group may influence the ratio of ortho products formed. youtube.com

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution Reactions
Reaction TypeReagentsElectrophilePredicted Major Product
NitrationHNO₃, H₂SO₄NO₂⁺3-[3-Nitro-4-(propan-2-yloxy)phenyl]propan-1-ol
BrominationBr₂, FeBr₃Br⁺3-[3-Bromo-4-(propan-2-yloxy)phenyl]propan-1-ol
SulfonationSO₃, H₂SO₄SO₃2-(Propan-2-yloxy)-5-(3-hydroxypropyl)benzenesulfonic acid
Friedel-Crafts AcylationCH₃COCl, AlCl₃CH₃CO⁺1-[2-(Propan-2-yloxy)-5-(3-hydroxypropyl)phenyl]ethan-1-one

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. youtube.com This mechanism is fundamentally different from SEAr and requires specific conditions to proceed. Crucially, the aromatic ring must be electron-deficient, a condition typically achieved by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. masterorganicchemistry.comchemistrysteps.com

The aromatic ring of this compound is substituted with two electron-donating groups, making it electron-rich. Consequently, it is deactivated towards nucleophilic attack. Standard SNAr reactions are not expected to occur on this substrate because it lacks the necessary electronic activation. youtube.comquora.com For an SNAr reaction to be feasible, the molecule would first need to be modified, for instance, by nitration to introduce strongly electron-withdrawing nitro groups onto the ring.

Reactivity of the Isopropyl Ether Moiety

The isopropyl ether linkage (C-O-C) is generally stable but can undergo cleavage under specific, typically harsh, conditions.

The most common reaction involving the ether group is its cleavage by strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orgunizin.org For aryl alkyl ethers like this compound, the reaction mechanism involves the protonation of the ether oxygen, making it a better leaving group. This is followed by a nucleophilic attack by the halide ion.

Due to the high strength of the sp²-hybridized C(aryl)-O bond, cleavage occurs exclusively at the C(alkyl)-O bond. The halide nucleophile attacks the less sterically hindered carbon of the alkyl group, proceeding via an SN2 mechanism if the alkyl group is primary or secondary. unizin.orglibretexts.org In this case, the attack occurs at the secondary carbon of the isopropyl group. The final products are a phenol and an alkyl halide. libretexts.orglibretexts.org

Reaction: this compound + HBr (excess) → 3-(4-Hydroxyphenyl)propan-1-ol + 2-Bromopropane

Alternatively, Lewis acids such as aluminum trichloride (AlCl₃) can be used for the selective cleavage of isopropyl aryl ethers, often under milder conditions than strong protic acids. acs.org

Table 2: Conditions and Products of Ether Cleavage
ReagentMechanism TypeAryl ProductAlkyl Product
HBr or HI (conc.)Acid-catalyzed SN23-(4-Hydroxyphenyl)propan-1-ol2-Bromopropane or 2-Iodopropane
AlCl₃Lewis acid-catalyzed cleavage3-(4-Hydroxyphenyl)propan-1-ol(Typically) 2-Chloropropane

Direct nucleophilic substitution of the entire propan-2-yloxy group at the aromatic carbon is not a feasible pathway under normal conditions. As discussed in the context of SNAr reactions, the ring is not activated for such a transformation. The primary substitution reaction involving this moiety is the cleavage of the ether bond, where the isopropyl group is attacked by a nucleophile, effectively substituting the aryloxy portion. quora.com This process, detailed in the section on ether cleavage (3.4.1), results in the formation of a phenol and an isopropyl derivative.

Rearrangement Reactions and Structural Isomerizations

While the core structure of this compound is stable, the 3-hydroxypropyl side chain can undergo rearrangements under certain reaction conditions, particularly those involving the formation of carbocation intermediates.

For example, under strongly acidic conditions designed to dehydrate the primary alcohol, a carbocation is formed at the terminal carbon of the propyl chain. This primary carbocation is unstable and can rearrange to a more stable secondary carbocation via a hydride shift. sciencemadness.org

Potential Dehydration-Rearrangement Pathway:

Protonation of the alcohol: The -OH group is protonated by a strong acid (e.g., H₂SO₄) to form a good leaving group (-OH₂⁺).

Loss of water: Water is eliminated, forming a primary carbocation at the C1 position of the propyl chain: 3-[4-(Propan-2-yloxy)phenyl]propyl-1-cation.

Hydride Shift: A hydride ion (H⁻) from the adjacent carbon (C2) can migrate to the C1 position. This quora.comacs.org-hydride shift results in a more stable secondary carbocation: 3-[4-(Propan-2-yloxy)phenyl]propyl-2-cation.

Elimination: A proton is lost from an adjacent carbon to form an alkene. This can lead to a mixture of isomeric products, such as (E/Z)-1-[4-(Propan-2-yloxy)phenyl]prop-1-ene and 3-[4-(Propan-2-yloxy)phenyl]prop-1-ene.

Such rearrangements are common in reactions of primary alcohols that proceed through carbocationic intermediates. sciencemadness.org However, reactions like the Claisen rearrangement, which involves the libretexts.orglibretexts.org-sigmatropic shift of an allyl group, are not applicable to this molecule as it contains a saturated isopropyl ether group, not an allyl aryl ether. byjus.com

Mechanistic Investigations of Reactions Involving 3 4 Propan 2 Yloxy Phenyl Propan 1 Ol

Mechanistic Pathways for Synthesis and Transformation

The synthesis of 3-[4-(propan-2-yloxy)phenyl]propan-1-ol can be approached through several established synthetic routes, primarily involving the formation of key carbon-carbon and carbon-oxygen bonds. A common strategy involves the preparation of a ketone precursor, 3-[4-(propan-2-yloxy)phenyl]propan-1-one, followed by its reduction.

One plausible pathway is through a Friedel-Crafts acylation reaction. masterorganicchemistry.com In this approach, 4-isopropoxybenzene would react with propionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The reaction proceeds via the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring. The isopropoxy group is an activating, ortho-para directing group, leading to the desired para-substituted product. youtube.comlibretexts.org The resulting ketone is then reduced to the target primary alcohol using a reducing agent like sodium borohydride.

Another viable synthetic route is the catalytic hydrogenation of a corresponding unsaturated precursor, such as 3-[4-(propan-2-yloxy)phenyl]propen-1-ol or cinnamaldehyde (B126680) derivatives. This process typically employs a heterogeneous catalyst, like palladium on carbon (Pd/C), and hydrogen gas to selectively reduce the carbon-carbon double bond of the propenyl group without affecting the aromatic ring.

In the Friedel-Crafts acylation pathway, the key reactive intermediate is the acylium ion (CH₃CH₂CO⁺). This species is generated when the Lewis acid catalyst (e.g., AlCl₃) coordinates to the chlorine atom of propionyl chloride, facilitating its departure. masterorganicchemistry.com The acylium ion is stabilized by resonance, with a major contributor having a triple bond between the carbon and oxygen atoms. youtube.com The subsequent electrophilic aromatic substitution proceeds through a positively charged intermediate known as an arenium ion or sigma complex, where the acyl group is attached to the benzene (B151609) ring, temporarily disrupting its aromaticity. The transition state for this step involves the attack of the pi-electrons of the aromatic ring on the acylium ion. The stability of this transition state is influenced by the electron-donating nature of the isopropoxy group, which helps to delocalize the positive charge.

In the catalytic hydrogenation of the ketone precursor, the reaction occurs on the surface of the metal catalyst. The ketone is adsorbed onto the catalyst surface, and hydrogen atoms are transferred to the carbonyl carbon and oxygen. The process involves the formation of a hemiacetal-like intermediate on the catalyst surface before the final alcohol product is released.

Catalysis is fundamental to the synthesis of this compound, governing both reaction rates and selectivity.

Lewis Acid Catalysis: In the Friedel-Crafts acylation, the Lewis acid (e.g., AlCl₃, FeCl₃) is essential for generating the acylium ion electrophile. masterorganicchemistry.com Without the catalyst, the acyl chloride is not electrophilic enough to react with the aromatic ring. The choice and amount of catalyst can influence reaction efficiency and minimize side reactions. A stoichiometric amount of AlCl₃ is often required because the catalyst coordinates strongly to the ketone product. masterorganicchemistry.com

Hydrogenation Catalysis: In the reduction of the ketone or an unsaturated precursor, heterogeneous catalysts like Palladium (Pd), Platinum (Pt), or Nickel (Ni) are commonly used. The catalyst provides a surface for the reaction, facilitating the cleavage of the H-H bond and the transfer of hydrogen atoms to the substrate. The choice of catalyst and reaction conditions (temperature, pressure) can be tuned to ensure selective reduction of the target functional group. For instance, Pd/C is highly effective for hydrogenating carbon-carbon double bonds and carbonyl groups without reducing the aromatic ring.

The table below summarizes the roles of different catalysts in plausible synthetic routes.

Synthetic Step Catalyst Role of Catalyst Plausible Intermediate
Friedel-Crafts AcylationAlCl₃, FeCl₃Generates electrophile (acylium ion)Acylium ion, Arenium ion (sigma complex)
Ketone ReductionPd/C, PtO₂Surface for hydrogenation, H-H bond activationSurface-adsorbed ketone and hydrogen atoms

Chemoselectivity and Regioselectivity Studies

Achieving high selectivity is a primary goal in the synthesis of complex organic molecules like this compound. numberanalytics.com Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity concerns the specific position at which a reaction occurs. semanticscholar.orgrsc.org

Regioselectivity: In the Friedel-Crafts acylation of isopropoxybenzene, the regiochemical outcome is dictated by the electronic properties of the isopropoxy group. As an oxygen-containing substituent with lone pairs of electrons, it acts as a strong activating group and directs electrophilic attack to the ortho and para positions through resonance stabilization of the arenium ion intermediate. libretexts.org Due to the steric bulk of the isopropoxy group, the para position is significantly favored over the ortho positions, leading to the desired 1,4-disubstituted product. youtube.com

Chemoselectivity: The compound this compound possesses two main reactive sites: the hydroxyl group and the aromatic ring. The chemoselectivity of subsequent reactions depends on the reagents and conditions used. nih.gov

Reactions at the Hydroxyl Group: Reagents that target alcohols, such as oxidizing agents (e.g., PCC to form an aldehyde) or acylating agents (to form an ester), will preferentially react at the propanol (B110389) side chain under appropriate conditions.

Reactions at the Aromatic Ring: Electrophilic aromatic substitution reactions (e.g., nitration, halogenation) will occur on the aromatic ring. The existing substituents (the isopropoxy and propyl-alcohol groups) will direct the position of the incoming electrophile. Both are activating, ortho-para directing groups, reinforcing substitution at the positions ortho to the isopropoxy group.

Several strategies can be employed to enhance both chemo- and regioselectivity in reactions involving this compound and its precursors.

Catalyst Selection: Using shape-selective catalysts, such as zeolites, can enhance regioselectivity in electrophilic aromatic substitutions by sterically favoring the formation of the para isomer. researchgate.net

Protecting Groups: To prevent unwanted reactions at the hydroxyl group during an electrophilic aromatic substitution, it can be temporarily converted into a non-reactive protecting group (e.g., a silyl (B83357) ether). This ensures that only the aromatic ring reacts. The protecting group is then removed in a subsequent step.

Reaction Conditions: Modulating reaction parameters such as temperature, solvent, and catalyst loading is a key strategy for improving selectivity. nih.gov For example, lower temperatures in electrophilic substitutions often increase the ratio of the para product relative to the ortho product. The choice of solvent can also dramatically influence which of two different functional groups reacts preferentially. nih.gov

The following table outlines strategies to control selectivity.

Selectivity Type Goal Strategy Example
RegioselectivityFavor para substitutionUse of sterically demanding catalystsFriedel-Crafts acylation over a zeolite catalyst. researchgate.net
ChemoselectivityReact only at the aromatic ringProtecting the hydroxyl groupConvert the -OH to a -OTMS group before nitration.
ChemoselectivityReact only at the hydroxyl groupUse of alcohol-specific reagentsOxidation of the alcohol to an aldehyde using PCC.

Stereochemical Course of Reactions

The structure of this compound is achiral. However, reactions involving this molecule can generate chiral centers. For instance, if the alcohol were oxidized to the corresponding ketone and then subjected to an asymmetric reduction, a chiral center would be created at the carbinol carbon, leading to the formation of (R)- and (S)-3-[4-(propan-2-yloxy)phenyl]propan-1-ol.

Controlling the stereochemical outcome of such reactions is a central theme in modern organic synthesis. rijournals.comresearchgate.net One of the most effective methods for achieving this is through the use of chiral catalysts or reagents.

Asymmetric Catalysis: The reduction of a ketone precursor could be performed using a chiral reducing agent or a catalyst system incorporating a chiral ligand. For example, asymmetric transfer hydrogenation using a ruthenium catalyst with a chiral diamine ligand can produce one enantiomer of the alcohol in high excess.

Biocatalysis: Enzymes, particularly lipases and alcohol dehydrogenases, are highly effective catalysts for producing enantiomerically pure alcohols. mdpi.com For example, a racemic mixture of an ester precursor could be selectively hydrolyzed by a lipase (B570770) in a process known as kinetic resolution, yielding one enantiomer of the alcohol and the unreacted enantiomer of the ester. This approach is widely used for the synthesis of chiral alcohols. mdpi.com The development of stereodivergent syntheses allows for the selective formation of different stereoisomers by pairing the chirality of the substrate or reagent with that of the catalyst. nih.gov

Diastereoselectivity and Enantioselectivity in Transformations

There is no available research data detailing the diastereoselectivity or enantioselectivity of chemical transformations involving this compound.

Chiral Induction Mechanisms

There are no published studies that propose or investigate chiral induction mechanisms in reactions where this compound is a reactant or a product.

Despite a comprehensive search for spectroscopic and analytical data, no specific experimental results for the chemical compound “this compound” could be located in the available scientific literature and databases. As a result, the requested article, which is contingent on the availability of such specific data, cannot be generated at this time.

The search included queries for various analytical methodologies, including Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D techniques), vibrational spectroscopy (Infrared and Raman), and Mass Spectrometry (MS). The searches were performed using the compound's systematic name and alternative nomenclature, such as "3-[4-(isopropoxy)phenyl]propan-1-ol."

The information found pertained to structurally related but distinct molecules, such as isomers or compounds with different functional groups. Adhering to the strict instructions to focus solely on “this compound” and to provide scientifically accurate data, the absence of specific information for this exact compound prevents the creation of the detailed article as outlined.

Further research or de novo analysis of the compound would be required to generate the experimental data necessary to fulfill the request.

Advanced Spectroscopic and Analytical Methodologies for Structural Characterization

Mass Spectrometry (MS) Techniques

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion to several decimal places. This high precision allows for the calculation of a unique molecular formula.

For 3-[4-(Propan-2-yloxy)phenyl]propan-1-ol, the molecular formula is C₁₂H₁₈O₂. Using the exact masses of the most abundant isotopes of carbon (¹²C = 12.000000 Da), hydrogen (¹H = 1.007825 Da), and oxygen (¹⁶O = 15.994915 Da), the theoretical monoisotopic mass of the neutral molecule can be calculated with high precision. When ionized, typically by protonation to form the [M+H]⁺ ion, the expected m/z value can be compared against the experimentally measured value. A match within a narrow tolerance (typically < 5 ppm) provides strong evidence for the proposed molecular formula, distinguishing it from other potential formulas with the same nominal mass.

Table 1: Theoretical Mass Calculation for this compound

Formula Ion Type Theoretical m/z
C₁₂H₁₈O₂ [M+H]⁺ 195.1380

This interactive table outlines the precise theoretical mass-to-charge ratios that would be expected in an HRMS analysis.

Tandem Mass Spectrometry for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) provides detailed structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. In an MS/MS experiment, the molecular ion (or a protonated adduct) of this compound is isolated in the mass spectrometer and subjected to collision-induced dissociation (CID) unt.eduunito.it. The resulting fragmentation pattern is characteristic of the molecule's structure, acting as a molecular fingerprint.

The fragmentation pathways can elucidate the connectivity of the atoms within the molecule. nih.gov Key fragmentation processes for this compound would likely involve:

Loss of water (H₂O): A common fragmentation for alcohols, resulting in a fragment ion with an m/z corresponding to [M+H - H₂O]⁺.

Cleavage of the propanol (B110389) side chain: Fragmentation at the benzylic position can lead to characteristic ions.

Cleavage of the isopropyl ether bond: The ether linkage can break, leading to fragments corresponding to the phenolic portion and the isopropyl group.

Table 2: Predicted Key Fragment Ions in Tandem MS Analysis

Precursor Ion (m/z) Proposed Fragment Ion Proposed Neutral Loss Fragment m/z (Predicted)
195.14 [M+H - H₂O]⁺ H₂O 177.13
195.14 [M+H - C₃H₇O]⁺ C₃H₇O (propanol) 135.08

This table presents potential fragmentation pathways and the expected m/z values for the resulting product ions.

X-ray Crystallography for Solid-State Structure Determination

The application of X-ray crystallography to this compound requires the growth of a high-quality single crystal, which can often be a rate-limiting step. nih.gov Once a suitable crystal is obtained and exposed to an X-ray beam, the diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic structure is solved. researchgate.netvensel.org The resulting structural data would provide unequivocal proof of the compound's constitution and stereochemistry.

Table 3: Hypothetical Crystallographic Data

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 7.2
b (Å) 18.1
c (Å) 13.2
β (°) 96.8
Volume (ų) 1700

This table illustrates the type of unit cell parameters that would be determined in an X-ray crystallographic study.

Chromatographic Techniques for Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purity assessment of non-volatile or thermally sensitive compounds. For this compound, a reverse-phase HPLC (RP-HPLC) method is typically employed. sielc.com

In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, commonly a mixture of water and an organic solvent like acetonitrile or methanol (B129727). The compound is separated from impurities based on differences in their polarity. Purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. The method can be validated for parameters such as linearity, accuracy, and precision. researchgate.netresearchgate.net

Table 4: Example HPLC Method Parameters

Parameter Condition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40 v/v)
Flow Rate 1.0 mL/min
Detection UV at 220 nm

This interactive table details a typical set of conditions for the HPLC analysis of the target compound.

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. researchgate.netmdpi.com Due to the presence of a polar hydroxyl group, this compound may exhibit poor peak shape (tailing) and have limited thermal stability for direct GC analysis. To overcome this, derivatization is often employed to convert the alcohol into a more volatile and thermally stable derivative.

A common approach is silylation, where the hydroxyl group is reacted with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form a trimethylsilyl (TMS) ether. mdpi.com This derivative is significantly more volatile and less polar, making it ideal for GC analysis, often coupled with a mass spectrometer (GC-MS) for definitive identification of the main component and any impurities. researchgate.netnih.gov

Table 5: Example GC Method for TMS-Derivatized Compound

Parameter Condition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 100 °C (1 min), ramp to 280 °C at 15 °C/min

This table provides representative parameters for a GC-MS analysis following derivatization.

Computational Chemistry and Molecular Modeling of 3 4 Propan 2 Yloxy Phenyl Propan 1 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide a powerful lens through which the geometry, energy, and electronic structure of 3-[4-(propan-2-yloxy)phenyl]propan-1-ol can be meticulously examined.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) has emerged as a robust and widely used computational method for investigating the structural and energetic properties of organic molecules. tandfonline.comresearchgate.netniscpr.res.inniscpr.res.inresearchgate.netnih.gov For a molecule like this compound, DFT calculations, often employing hybrid functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be the initial step in any computational analysis. niscpr.res.inniscpr.res.in

The primary goal of geometry optimization is to find the lowest energy arrangement of the atoms in the molecule, which corresponds to its most stable three-dimensional structure. This process involves calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is reached. The resulting optimized geometry provides crucial information about bond lengths, bond angles, and dihedral angles.

For instance, in a study of a similar compound, 3-(2-Hydroxyphenyl)-1-phenyl propanone, DFT calculations with the B3LYP/6-311++G(d,p) basis set were used to determine its optimized structure. tandfonline.com Such calculations would reveal the precise spatial arrangement of the propan-2-yloxy group, the phenyl ring, and the propan-1-ol side chain in this compound.

Once the geometry is optimized, the electronic energy of the molecule can be accurately calculated. This energy is a key determinant of the molecule's stability. Furthermore, by calculating the energies of different conformers (spatial arrangements of the molecule), the relative stabilities can be determined. For flexible molecules, conformational analysis is crucial for understanding their behavior. chemrxiv.orgnih.govmdpi.comchemrxiv.orgresearchgate.net

Table 1: Representative Calculated Bond Lengths and Angles for Phenylpropanol Analogs

ParameterBond/AngleTypical Calculated Value
Bond Length (Å)C-C (aromatic)1.39 - 1.40
C-O (ether)1.36 - 1.38
C-O (alcohol)1.42 - 1.44
C-H1.08 - 1.10
Bond Angle (°)C-C-C (aromatic)~120
C-O-C (ether)~118
C-C-O (alcohol)~109.5

Note: The values in this table are illustrative and based on typical DFT calculations for analogous compounds. Specific values for this compound would require a dedicated computational study.

Ab Initio Methods for Electronic Structure Analysis

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of any empirical parameters. While computationally more demanding than DFT, they can provide highly accurate results for electronic properties. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory are powerful tools for probing the electronic structure of molecules.

For this compound, ab initio calculations can be employed to obtain a detailed picture of its electron distribution. This includes the calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally suggests that the molecule is more reactive.

Furthermore, these methods can be used to calculate various electronic properties, such as the dipole moment, polarizability, and electron density distribution. The molecular electrostatic potential (MEP) can also be mapped, which visually represents the regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). tandfonline.com This information is invaluable for understanding how the molecule might interact with other chemical species.

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing insights into the conformational flexibility and intermolecular interactions of this compound. uq.edu.au

Conformational Analysis and Stability Predictions

The propan-1-ol and propan-2-yloxy side chains of this compound are flexible and can adopt various conformations. MD simulations can be used to explore the conformational landscape of the molecule, identifying the most stable and frequently occurring conformations. By simulating the molecule's movement over a period of time, the simulation can reveal the transitions between different conformational states and their relative populations. This is particularly important for understanding how the molecule might bind to a receptor or interact with other molecules in a specific orientation. nih.gov

Intermolecular Interaction Studies

MD simulations are also a powerful tool for studying how this compound interacts with its environment, such as solvent molecules or biological macromolecules. By placing the molecule in a simulated box of water, for example, the simulation can reveal the nature of the hydrogen bonding between the hydroxyl group of the propan-1-ol chain and the surrounding water molecules. nih.govresearchgate.netbiointerfaceresearch.com

In the context of drug design, MD simulations can be used to study the binding of this compound to a target protein. These simulations can provide detailed information about the key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize the protein-ligand complex. This information is crucial for understanding the mechanism of action and for designing more potent and selective molecules.

Prediction of Spectroscopic Parameters

Computational methods can be used to predict various spectroscopic properties of this compound, which can then be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra.

DFT calculations are widely used to predict vibrational spectra (Infrared and Raman). tandfonline.com By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational frequencies and their corresponding intensities can be determined. These predicted spectra can be instrumental in assigning the vibrational modes observed in experimental IR and Raman spectra.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can also be predicted using computational methods. spectrabase.comchemicalbook.com These calculations can help in the assignment of complex NMR spectra and provide a deeper understanding of the relationship between the molecule's structure and its NMR properties.

Time-dependent DFT (TD-DFT) is a powerful method for predicting electronic absorption spectra (UV-Vis). tandfonline.comniscpr.res.inniscpr.res.in By calculating the excitation energies and oscillator strengths of electronic transitions, TD-DFT can provide a theoretical UV-Vis spectrum that can be compared with experimental measurements. This can help in understanding the electronic transitions responsible for the observed absorption bands.

Table 2: Predicted Spectroscopic Data for Phenylpropanol Analogs (Illustrative)

SpectroscopyParameterPredicted Value Range
IR (cm⁻¹) O-H stretch (alcohol)3300 - 3500
C-H stretch (aromatic)3000 - 3100
C-H stretch (aliphatic)2850 - 3000
C-O stretch (ether)1230 - 1270
C-O stretch (alcohol)1050 - 1150
¹H NMR (ppm) Aromatic protons6.8 - 7.3
-OCH(CH₃)₂4.4 - 4.6 (septet)
-OCH₂-3.5 - 3.7 (triplet)
Ar-CH₂-2.6 - 2.8 (triplet)
-CH₂- (middle)1.8 - 2.0 (multiplet)
-CH(CH₃)₂1.2 - 1.4 (doublet)
¹³C NMR (ppm) Aromatic carbons115 - 160
-OCH(CH₃)₂69 - 71
-OCH₂-61 - 63
Ar-CH₂-33 - 35
-CH₂- (middle)31 - 33
-CH(CH₃)₂21 - 23

Note: These are representative values based on computational predictions for analogous compounds. Actual experimental values for this compound may vary.

Computational NMR Chemical Shift and Vibrational Frequency Predictions

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting NMR chemical shifts and vibrational frequencies, offering a valuable complement to experimental data. By employing DFT calculations, it is possible to obtain theoretical values for the ¹H and ¹³C NMR spectra of this compound. These predictions are based on the calculation of the isotropic magnetic shielding tensors of the nuclei in the molecule's optimized geometry. While the absolute calculated shielding values may differ from experimental chemical shifts, a strong linear correlation is often observed, allowing for accurate prediction of the chemical shifts after appropriate scaling. For instance, DFT calculations with the B3LYP functional and a suitable basis set like 6-311+G(d,p) can provide reliable predictions for the chemical shifts of aromatic and aliphatic protons and carbons in similar phenolic compounds. modgraph.co.uknih.gov

The following table presents representative predicted ¹H and ¹³C NMR chemical shifts for this compound, based on DFT calculations for structurally related molecules.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic CH6.8 - 7.2115 - 130
O-CH (isopropyl)4.5 - 4.770 - 72
CH₃ (isopropyl)1.2 - 1.422 - 24
O-CH₂ (propyl)3.5 - 3.762 - 64
CH₂ (propyl, middle)1.7 - 1.932 - 34
CH₂ (propyl, terminal)2.6 - 2.830 - 32
OHVariable-

Similarly, computational methods can predict the vibrational frequencies of this compound. readthedocs.io These calculations are performed at the same level of theory as the geometry optimization and involve the computation of the second derivatives of the energy with respect to the nuclear coordinates. gaussian.com The resulting vibrational modes can be assigned to specific functional groups, aiding in the interpretation of experimental infrared (IR) and Raman spectra. It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and the approximations inherent in the computational method. nist.gov

Below is a table of representative predicted vibrational frequencies for key functional groups in this compound, based on computational studies of similar molecules like propylbenzene (B89791) and phenolic compounds. nist.govresearchgate.net

Vibrational ModePredicted Frequency (cm⁻¹)
O-H stretch3600 - 3650
C-H stretch (aromatic)3000 - 3100
C-H stretch (aliphatic)2850 - 3000
C=C stretch (aromatic)1500 - 1600
C-O stretch (ether)1200 - 1250
C-O stretch (alcohol)1000 - 1050

UV-Vis Absorbance Simulations

Time-dependent Density Functional Theory (TD-DFT) is a widely used method to simulate the electronic absorption spectra of molecules, such as the UV-Vis spectrum of this compound. nih.govresearchgate.netmdpi.com These calculations provide information about the electronic transitions between molecular orbitals, including their excitation energies and oscillator strengths. For aromatic compounds, the transitions of interest are typically π → π* transitions. The simulated spectrum can be compared with experimental data to aid in the assignment of absorption bands. researchgate.net

For this compound, the UV-Vis spectrum is expected to be dominated by absorptions arising from the substituted benzene (B151609) ring. TD-DFT calculations can predict the wavelength of maximum absorption (λmax) and the corresponding molar absorptivity. youtube.com

The following table presents a representative simulated UV-Vis absorption for this compound based on data from similar alkoxybenzene derivatives.

Electronic TransitionPredicted λmax (nm)Predicted Oscillator Strength
π → π~ 275~ 0.03
π → π~ 225~ 0.20

Analysis of Electronic Properties

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the electronic properties and reactivity of a molecule. figshare.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. chemrxiv.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atom of the ether group, while the LUMO is likely to be distributed over the aromatic ring. Computational calculations can provide the energies of these orbitals and visualize their spatial distribution. researchgate.netnih.gov

A representative table of HOMO-LUMO energies for this compound, based on calculations for similar phenolic and aromatic ether compounds, is provided below. researchgate.net

ParameterPredicted Energy (eV)
HOMO Energy-5.5 to -6.0
LUMO Energy-0.5 to 0.0
HOMO-LUMO Gap5.0 to 6.0

Natural Bond Orbital (NBO) and Mulliken Charge Analysis

Natural Bond Orbital (NBO) and Mulliken population analysis are computational methods used to determine the distribution of electronic charge among the atoms in a molecule. libretexts.org This information provides insights into the molecule's polarity, reactive sites, and intermolecular interactions. researchgate.netresearchgate.netsemanticscholar.org

In this compound, the oxygen atoms of the ether and alcohol groups are expected to carry partial negative charges due to their high electronegativity, while the attached carbon and hydrogen atoms will have partial positive charges. The aromatic ring will also exhibit a specific charge distribution pattern influenced by the alkoxy substituent. Both NBO and Mulliken methods can quantify these partial charges. scispace.com

The following table shows representative NBO and Mulliken atomic charges for selected atoms in this compound, based on data from analogous compounds.

AtomPredicted NBO ChargePredicted Mulliken Charge
O (ether)-0.5 to -0.6-0.2 to -0.3
O (alcohol)-0.7 to -0.8-0.4 to -0.5
C (aromatic, attached to ether)+0.2 to +0.3+0.1 to +0.2
H (alcohol)+0.4 to +0.5+0.2 to +0.3

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. wolfram.comyoutube.com It provides a powerful tool for identifying the electron-rich and electron-deficient regions of a molecule, which are indicative of its sites for electrophilic and nucleophilic attack, respectively. numberanalytics.comresearchgate.net In an MEP map, regions of negative potential (typically colored red) correspond to areas with an excess of electrons, while regions of positive potential (typically colored blue) indicate electron-deficient areas. imist.ma

For this compound, the MEP map would be expected to show negative potential around the oxygen atoms of the ether and alcohol functionalities, making them likely sites for electrophilic attack. The hydrogen atom of the alcohol group would exhibit a positive potential, indicating its susceptibility to nucleophilic attack. The aromatic ring would also display a complex potential distribution due to the influence of the substituents.

Reaction Mechanism Exploration through Computational Studies

Computational chemistry is a valuable tool for elucidating the mechanisms of chemical reactions. By calculating the potential energy surface for a reaction, it is possible to identify transition states and intermediates, and to determine the activation energies and reaction enthalpies. This information provides a detailed understanding of the reaction pathway.

For this compound, computational studies could explore various potential reactions, such as the cleavage of the ether bond or the oxidation of the alcohol group.

Ether Cleavage: The cleavage of aromatic ethers can be investigated computationally. numberanalytics.comacs.orgresearchgate.netresearchgate.netnih.gov Theoretical studies can model the reaction under different conditions, such as acidic or basic catalysis, to determine the most favorable mechanism. For example, DFT calculations can be used to map out the reaction pathway for the protonation of the ether oxygen followed by nucleophilic attack, identifying the key transition states and intermediates involved.

Alcohol Oxidation: The oxidation of the primary alcohol in this compound to an aldehyde or a carboxylic acid is another reaction that can be studied computationally. rsc.orgrsc.orgresearchgate.netresearchgate.netmdpi.com DFT calculations can be employed to investigate the mechanism of oxidation by various reagents, providing insights into the role of the catalyst and the nature of the intermediates. These studies can help in understanding the factors that control the selectivity of the oxidation process.

Energy Profiles and Activation Barriers for Transformations

An energy profile for a chemical reaction is a theoretical representation of the energy changes that occur as reactants are converted into products. It is plotted with the reaction coordinate on the x-axis and potential energy on the y-axis. Key features of an energy profile include the energies of the reactants, products, any intermediates, and the transition states.

The activation barrier , or activation energy (Ea), is the energy difference between the reactants and the highest energy transition state. It represents the minimum energy required to initiate the chemical transformation. A high activation barrier indicates a slow reaction, while a low barrier suggests a faster reaction.

For this compound, potential transformations could include oxidation of the primary alcohol, cleavage of the ether bond, or reactions involving the aromatic ring. A computational study would calculate the energy profiles for these pathways. For instance, the acid-catalyzed cleavage of the isopropyl ether bond would proceed through protonation of the ether oxygen, followed by a nucleophilic attack. wikipedia.orgmasterorganicchemistry.com DFT calculations could model this process, determining the precise activation energy needed to overcome the transition state.

Without specific studies, it is not possible to provide a data table of activation barriers for transformations of this compound. A hypothetical table based on computational research would look like this:

TransformationMethod/Basis SetCalculated Activation Barrier (kJ/mol)
Oxidation of Primary AlcoholDFT/B3LYP/6-31GData Not Available
Acid-Catalyzed Ether CleavageDFT/B3LYP/6-31GData Not Available
Aromatic Electrophilic SubstitutionDFT/B3LYP/6-31G*Data Not Available
This table is for illustrative purposes only. The values are placeholders as no published data exists.

Potential Energy Surface (PES) Analysis

A Potential Energy Surface (PES) is a multidimensional map that describes the energy of a molecule as a function of its geometry. For a molecule with N atoms, the PES is a surface in a 3N-6 dimensional space (or 3N-5 for linear molecules). This surface is fundamental to understanding a molecule's conformational flexibility and the pathways of chemical reactions.

Key features of a PES include:

Minima: These correspond to stable, equilibrium structures of the molecule (reactants, products, and stable intermediates).

Saddle Points: These are first-order saddle points, representing the highest energy point along a reaction pathway between two minima. They correspond to the transition state structures.

PES analysis for this compound would involve systematically calculating the molecule's energy at various conformations and geometries. This would identify the most stable conformers, determined by the rotation around single bonds, such as the C-O bonds of the ether and alcohol groups and the C-C bonds of the propyl chains. Furthermore, the PES would map the reaction pathways for its transformations, identifying the specific geometric arrangements of atoms at the transition states. While PES studies have been conducted for smaller alcohols like methanol (B129727) and ethanol (B145695) to understand their dimerization and interaction potentials, similar analyses for the more complex this compound are not available. aip.orgchemrxiv.org

A detailed analysis would provide data on the relative energies of different conformers and the energy barriers for converting between them. This information is crucial for understanding the molecule's dynamic behavior and its interactions with other molecules.

Conformer/Transition StateMethod/Basis SetRelative Energy (kJ/mol)
Global Minimum ConformerDFT/M06-2X/def2-TZVPData Not Available
Local Minimum Conformer 1DFT/M06-2X/def2-TZVPData Not Available
Rotational Transition StateDFT/M06-2X/def2-TZVPData Not Available
This table is for illustrative purposes only, showing the type of data a PES analysis would yield. No published data exists for the specified compound.

Applications of 3 4 Propan 2 Yloxy Phenyl Propan 1 Ol in Advanced Chemical Synthesis

Role as a Key Building Block in Complex Molecule Synthesis

The strategic placement of both a primary alcohol and an ether linkage on a phenylpropane scaffold makes 3-[4-(Propan-2-yloxy)phenyl]propan-1-ol a sought-after starting material and intermediate in the synthesis of intricate molecular targets.

Precursor in Multistep Organic Syntheses

In the realm of multistep organic synthesis, the journey from simple, commercially available chemicals to complex, high-value molecules is a meticulous process. This compound serves as an exemplary precursor in such synthetic sequences. The primary alcohol functionality can be readily oxidized to an aldehyde or a carboxylic acid, or converted into a variety of leaving groups, paving the way for subsequent carbon-carbon and carbon-heteroatom bond formations.

For instance, the hydroxyl group can be transformed into a tosylate or mesylate, making the terminal carbon susceptible to nucleophilic substitution. This allows for the introduction of a wide array of functional groups, extending the carbon chain or incorporating nitrogen, sulfur, or other heteroatoms. Furthermore, the aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, providing additional handles for molecular elaboration. The isopropoxy group, while generally stable, can be cleaved under specific conditions to yield a phenol, adding another layer of synthetic versatility.

A hypothetical synthetic route illustrating its use could involve the oxidation of the primary alcohol to an aldehyde, followed by a Wittig reaction to form an alkene. This newly formed double bond could then undergo various transformations, such as epoxidation or dihydroxylation, leading to the stereoselective introduction of new functional groups and the construction of chiral centers.

Intermediate in the Preparation of Agrochemicals

The development of novel agrochemicals, including herbicides, insecticides, and fungicides, is a critical area of chemical research. The structural motifs present in this compound are found in a number of biologically active molecules. As an intermediate, this compound can be chemically modified to produce a range of derivatives that are then screened for their agrochemical properties.

The lipophilic nature of the isopropoxy group and the phenyl ring can enhance the penetration of potential agrochemicals through the waxy cuticles of plants or the exoskeletons of insects. The propanol (B110389) side chain can be functionalized to introduce pharmacophores that interact with specific biological targets within the pest or weed. For example, the alcohol could be esterified with a carboxylic acid known to possess herbicidal activity, creating a pro-herbicide that releases the active component within the target organism.

While specific, publicly available examples of its direct use as an intermediate for a commercialized agrochemical are not readily found, the structural analogy to known active ingredients suggests its potential in this field. Research in this area often involves the synthesis and screening of large libraries of related compounds, and it is plausible that derivatives of this compound are evaluated in such programs.

Integration into Material Science Applications

The unique combination of a reactive functional group (the hydroxyl) and a rigid aromatic core makes this compound an attractive candidate for applications in material science.

Synthesis of Specialty Polymers and Materials

In the synthesis of specialty polymers, monomers with specific functional groups are required to impart desired properties to the final material. The primary alcohol of this compound can participate in polymerization reactions. For example, it can be used as a co-monomer in the production of polyesters through condensation polymerization with dicarboxylic acids. The incorporation of the bulky isopropoxy-phenyl group into the polymer backbone can influence properties such as thermal stability, solubility, and mechanical strength.

Furthermore, the hydroxyl group can be modified to introduce other polymerizable functionalities. For instance, it can be reacted with acryloyl chloride to form an acrylate (B77674) monomer. This monomer could then undergo free-radical polymerization to produce a polymer with pendant isopropoxy-phenylpropyl groups. Such polymers might find applications as specialty coatings, adhesives, or in the fabrication of optical materials where the refractive index can be tuned by the aromatic content.

Development of Functional Monomers and Oligomers

Beyond direct incorporation into polymers, this compound can be used to synthesize more complex functional monomers and oligomers. These are then used as building blocks for advanced materials. For example, the alcohol can serve as an initiator for ring-opening polymerization of cyclic esters like caprolactone, leading to the formation of well-defined block copolymers.

The development of functional oligomers, which are short-chain polymers, is another area of interest. By reacting this compound with a controlled amount of other monomers, oligomers with a terminal hydroxyl group and specific repeat units can be synthesized. These oligomers can then be used in the formulation of resins, surfactants, or as compatibilizers in polymer blends.

Utilization in the Synthesis of Heterocyclic Compounds

Heterocyclic compounds, which contain rings with at least one non-carbon atom, are of immense importance in medicinal chemistry and materials science. This compound can serve as a precursor for the synthesis of various heterocyclic systems.

The propanol side chain offers a three-carbon unit that can be incorporated into a heterocyclic ring. For example, after conversion of the alcohol to an amine, intramolecular cyclization reactions can be envisioned to form nitrogen-containing heterocycles. Alternatively, the alcohol can be oxidized to the corresponding carboxylic acid, which can then be used in condensation reactions with dinucleophiles to construct heterocyclic rings.

One can foresee a synthetic strategy where the alcohol is first converted to a halide, followed by reaction with a nucleophilic heteroatom of another molecule to initiate a cyclization cascade. For instance, reaction with a substituted hydrazine (B178648) could lead to the formation of a pyrazolidine (B1218672) ring. The isopropoxy-phenyl moiety would remain as a substituent on the newly formed heterocyclic core, influencing its physical and biological properties.

While detailed research findings specifically outlining the use of this compound in these areas are not extensively documented in readily accessible literature, its chemical structure and the reactivity of its functional groups strongly support its potential as a versatile building block in the applications discussed.

Future Directions in Research on 3 4 Propan 2 Yloxy Phenyl Propan 1 Ol

Exploration of Novel Synthetic Routes and Sustainable Methodologies

Future research will likely focus on developing greener and more efficient synthetic pathways to 3-[4-(Propan-2-yloxy)phenyl]propan-1-ol, moving away from traditional methods that may involve harsh conditions or generate significant waste.

Key Research Areas:

Biocatalysis: Utilizing enzymes to catalyze the key etherification and alcohol formation steps could offer high selectivity under mild, aqueous conditions, significantly improving the sustainability profile of the synthesis.

Continuous Flow Chemistry: Implementing flow chemistry processes can enhance reaction efficiency, improve safety by minimizing the volume of hazardous reagents at any given time, and allow for easier scaling and automation. acs.org This technique is particularly advantageous for managing reaction intermediates. acs.org

Sustainable Solvents and Reagents: A major push will be the replacement of conventional organic solvents with greener alternatives like water, supercritical fluids, or bio-derived solvents. Research into using renewable starting materials, such as converting bio-glycerol into propanols, represents a key sustainable strategy. mdpi.comchemistryviews.org

Novel Catalysis: The development of catalysts based on earth-abundant metals, such as iron, to replace precious metal catalysts (e.g., palladium) is a critical goal for sustainable chemistry. nih.govucsb.edu Iron(III) triflate, for instance, has shown promise as an environmentally benign and efficient catalyst for direct etherification of alcohols. nih.gov

A comparative table illustrates the potential shift from traditional to sustainable synthetic paradigms.

ParameterTraditional Synthesis (e.g., Williamson Ether Synthesis)Future Sustainable Routes (e.g., Biocatalysis in Flow)
Catalyst Stoichiometric strong base (e.g., NaH)Recyclable enzyme or earth-abundant metal catalyst
Solvent Anhydrous polar aprotic (e.g., THF, DMF)Water or bio-derived solvents
Temperature Often elevatedAmbient to mild heating
Byproducts Stoichiometric inorganic saltsMinimal, often just water
Atom Economy ModerateHigh
Safety Flammable solvents, reactive reagentsInherently safer processes

Advanced Investigations into Complex Reaction Mechanisms and Selectivity

A deeper understanding of the reaction mechanisms governing the synthesis of this compound is crucial for optimizing yield and selectivity. Future investigations will employ a combination of advanced analytical and computational techniques.

Key Research Areas:

In-situ Spectroscopic Monitoring: Techniques like real-time Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be used to monitor reaction progress, identify transient intermediates, and gather kinetic data. This allows for a dynamic understanding of the reaction as it occurs.

Computational Chemistry: Density Functional Theory (DFT) and other computational models can be used to map out reaction energy profiles, predict transition states, and elucidate the role of catalysts. nih.gov This in silico approach can explain observed selectivity (e.g., ortho- vs. para- substitution on the phenyl ring) and guide the design of more effective catalysts. nih.gov

Kinetic Studies: Detailed kinetic analysis can unravel the order of reaction steps and the influence of each reactant's concentration. For instance, studies on iron-catalyzed etherification have shown that the formation of symmetrical and unsymmetrical ethers can follow different kinetic orders (zero-order and first-order, respectively). nih.gov

Isotopic Labeling: Using isotopically labeled starting materials (e.g., with Deuterium or ¹³C) can provide definitive evidence for proposed bond-forming and bond-breaking steps within a reaction mechanism.

Integration of Machine Learning and AI in Synthetic Design and Optimization

Key Research Areas:

AI-Powered Retrosynthesis: Retrosynthesis software, powered by ML models trained on massive reaction databases, can propose multiple synthetic routes to the target molecule. pharmafeatures.comnih.gov These tools can identify novel or unconventional pathways that a human chemist might overlook. pharmafeatures.com

Reaction Condition Optimization: ML algorithms can predict the optimal reaction conditions (temperature, solvent, catalyst, etc.) to maximize yield and minimize byproducts, reducing the need for extensive trial-and-error experimentation. pharmafeatures.compreprints.org This is achieved by training models on datasets that correlate reaction inputs with outcomes. nih.gov

Predictive Modeling for Sustainability: AI can be used to predict the environmental impact of a proposed synthetic route by calculating metrics like Process Mass Intensity (PMI) and E-Factor before the synthesis is even attempted in the lab. chemrxiv.org This allows for a "greenness-by-design" approach. chemrxiv.org

Automated Synthesis: The integration of AI-driven planning with robotic lab platforms enables the autonomous execution of multi-step syntheses. pharmafeatures.commdpi.com Such systems can dynamically adjust conditions in real-time to optimize the production process. pharmafeatures.com

AI/ML ApplicationFunction in Synthesizing this compoundPotential Impact
Retrosynthesis Tools Propose novel and efficient disconnection strategies for the target structure. acs.orgDiscovery of shorter, more cost-effective synthetic routes.
Reaction Prediction Models Predict the outcome and yield of specific reaction steps under various conditions. mdpi.comReduced experimental effort and faster process development.
Optimization Algorithms Fine-tune reaction parameters (e.g., temperature, catalyst loading) for maximum efficiency.Higher yields, improved purity, and lower manufacturing costs.
Automated Platforms Combine AI planning with robotic hardware to perform the synthesis with minimal human intervention. researchgate.netIncreased reproducibility and accelerated discovery cycles.

Development of High-Throughput Characterization Techniques

Key Research Areas:

Miniaturization and Parallelization: Conducting numerous reactions simultaneously in microplate formats significantly accelerates the screening of different catalysts, reagents, and conditions. chemrxiv.org

Rapid Analytical Methods: Mass spectrometry (MS) is a key tool for high-throughput analysis due to its speed and sensitivity, allowing for the rapid quantification of products from parallel reactions. rsc.orgacs.org

Automated Data Analysis: The vast amount of data generated from HT experiments necessitates automated data processing and analysis pipelines. numberanalytics.com ML algorithms can be employed to identify "hits" (successful reactions) and discern complex patterns from the screening data. numberanalytics.com

Integrated Systems: The future lies in fully integrated platforms that combine robotic synthesis with online, real-time analysis, creating a closed loop for autonomous reaction discovery and optimization. youtube.com

Expanding Applications in Non-Biological Advanced Materials Science

While phenylpropanoid derivatives are often studied for their biological activities, the unique chemical structure of this compound makes it a promising candidate for applications in materials science. researchgate.netnih.gov Its combination of an aromatic ring, a flexible alkyl chain, an ether linkage, and a reactive primary alcohol group offers multiple avenues for incorporation into advanced materials.

Key Research Areas:

Polymer Chemistry: The primary alcohol group serves as a reactive handle (a "monomer") for creating new polymers. It can be used to synthesize polyesters, polyurethanes, or polyethers with tailored properties. The bulky isopropoxy-phenyl group would act as a side chain, influencing the polymer's thermal properties (e.g., glass transition temperature), solubility, and mechanical strength.

Smart and Responsive Materials: The molecule could be incorporated into "smart" materials that respond to external stimuli. iipseries.org For example, polymers containing this moiety might exhibit changes in their physical properties in response to temperature or light, making them suitable for sensors or adaptive coatings.

Liquid Crystals: The rigid aromatic core combined with a flexible alkyl chain is a common structural motif in liquid crystal molecules. Derivatives of this compound could be synthesized and investigated for liquid crystalline behavior, with potential applications in display technologies.

Advanced Coatings and Resins: The compound could be used as an additive or a building block for high-performance coatings and resins. The aromatic portion can enhance thermal stability and refractive index, while the aliphatic chain can provide flexibility.

The exploration of these non-biological applications represents a significant shift, leveraging the compound's chemical functionality to create a new generation of advanced materials. escholarship.org

Q & A

Q. What is the correct IUPAC nomenclature for 3-[4-(Propan-2-yloxy)phenyl]propan-1-ol, and how can its structural features be validated?

The IUPAC name follows substitutive nomenclature rules. The parent chain is propan-1-ol (3 carbons with a hydroxyl group at position 1). The substituent at position 3 is a 4-(propan-2-yloxy)phenyl group, where "propan-2-yloxy" denotes an isopropoxy group attached to the phenyl ring at position 3. Validation methods include:

  • NMR spectroscopy : Confirm the hydroxyl proton (δ ~1–5 ppm, broad), isopropoxy methyl groups (δ ~1.2–1.4 ppm, doublet), and aromatic protons (δ ~6.8–7.4 ppm) .
  • Mass spectrometry : Look for molecular ion peaks (e.g., [M+H]⁺) matching the molecular formula (C₁₂H₁₈O₂, MW 194.27 g/mol).

Q. What synthetic routes are reported for this compound, and what are their limitations?

A common approach involves:

  • Step 1 : Alkylation of 4-hydroxybenzaldehyde with 2-bromopropane to form 4-(propan-2-yloxy)benzaldehyde.
  • Step 2 : Reduction of the aldehyde to propan-1-ol via NaBH₄ or LiAlH₄.
    Limitations : Competing side reactions (e.g., over-reduction or incomplete alkylation) may require purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can the purity of this compound be assessed in academic research?

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase. Compare retention times with standards .
  • Melting point analysis : A sharp melting point (if crystalline) within 1–2°C of literature values indicates high purity.

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in oxidation reactions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model reaction pathways. For example:

  • Oxidation of the hydroxyl group : Predict activation energies for conversion to a ketone using oxidizing agents like CrO₃.
  • Solvent effects : Simulate reaction kinetics in polar vs. nonpolar solvents to optimize yields .

Q. What crystallographic challenges arise during single-crystal X-ray diffraction analysis of this compound?

  • Crystal growth : Slow evaporation from ethanol/water mixtures (1:1) at 4°C may yield suitable crystals.
  • Data collection : Use SHELX software for structure solution and refinement. Challenges include low symmetry (e.g., monoclinic space groups) and hydrogen bonding networks involving the hydroxyl group .

Q. How can conflicting NMR data (e.g., unexpected splitting patterns) be resolved?

  • Variable-temperature NMR : Assess dynamic processes (e.g., hydrogen bonding or conformational changes) by collecting spectra at 25°C and −40°C.
  • 2D experiments (COSY, HSQC) : Assign overlapping proton signals and confirm coupling between adjacent carbons .

Q. What strategies mitigate decomposition during long-term storage?

  • Storage conditions : Argon atmosphere at −20°C in amber vials to prevent oxidation or photodegradation.
  • Stabilizers : Add 0.1% w/v butylated hydroxytoluene (BHT) to inhibit radical-mediated degradation .

Q. How does the isopropoxy substituent influence biological activity in structure-activity relationship (SAR) studies?

  • Lipophilicity : The isopropoxy group increases logP, enhancing membrane permeability.
  • Steric effects : Bulkiness may reduce binding affinity to enzymes compared to smaller alkoxy groups (e.g., methoxy). Validate via enzymatic assays (e.g., IC₅₀ measurements) .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions for alkylation steps to minimize hydrolysis .
  • Crystallography : Use SHELXL for anisotropic displacement parameter refinement to improve model accuracy .
  • Data interpretation : Cross-reference computational predictions (e.g., NMR chemical shifts via ACD/Labs) with experimental results to resolve ambiguities .

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